2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
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Overview
Description
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring substituted with a 3-chlorophenyl group and an oxoacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 3-chlorophenylpiperazine with 2-(methylthio)benzoyl chloride under basic conditions to form the desired oxoacetamide compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxoacetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Ammonia, thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting neurological disorders, given its piperazine core, which is common in many psychoactive drugs.
Pharmacology: It can be studied for its potential effects on various biological targets, including receptors and enzymes.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and oxoacetamide groups may enhance binding affinity and specificity for these targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-chlorophenyl)piperazin-1-yl)ethanol: This compound shares the piperazine and chlorophenyl groups but differs in the presence of an ethanol moiety instead of the oxoacetamide group.
2-(4-(3-chlorophenyl)piperazin-1-yl)acetonitrile: Similar in structure but contains an acetonitrile group instead of the oxoacetamide group.
Uniqueness
2-(4-(3-chlorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is unique due to its combination of a piperazine ring, chlorophenyl group, and oxoacetamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-26-17-8-3-2-7-16(17)21-18(24)19(25)23-11-9-22(10-12-23)15-6-4-5-14(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVLFKOHXPQVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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